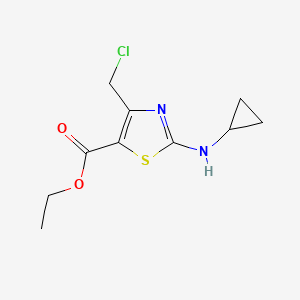

Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

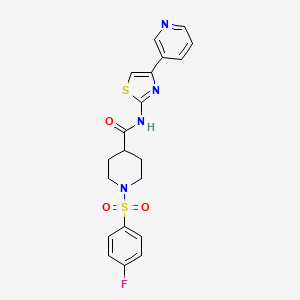

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The ester group could be introduced through a reaction with an alcohol under acidic conditions. The chloromethyl and cyclopropylamino groups could be added through substitution reactions .Molecular Structure Analysis

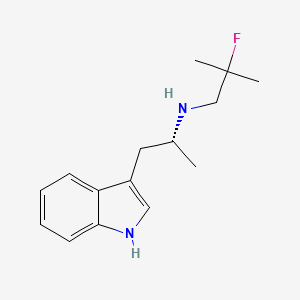

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic thiazole ring and the ester functional group would contribute to the compound’s rigidity, while the chloromethyl and cyclopropylamino groups could potentially introduce some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis, transesterification, or reduction reactions. The chloromethyl group could participate in substitution reactions or elimination reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ester group could influence its solubility in different solvents .Scientific Research Applications

Chemical Transformations and Synthesis Pathways

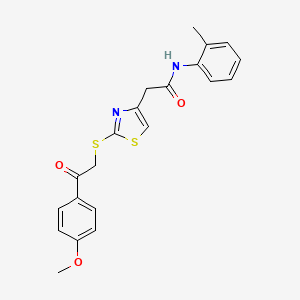

Research in the field of heterocyclic chemistry reveals intricate transformations involving thiazole derivatives, which serve as precursors for various chemical synthesis processes. For instance, Albreht et al. (2009) described the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines, demonstrating the versatility of thiazole derivatives in synthesizing complex heterocyclic compounds (Albreht, Uršič, Svete, & Stanovnik, 2009).

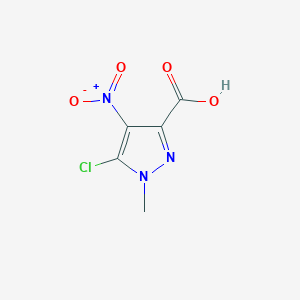

Mechanistic Studies and Novel Reactions

Further research has shed light on the mechanistic aspects of reactions involving chloromethylpyrazolo and thiazole derivatives. Ledenyova et al. (2018) explored the ANRORC rearrangement in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing complex reaction pathways that contribute to our understanding of heterocyclic chemistry dynamics (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

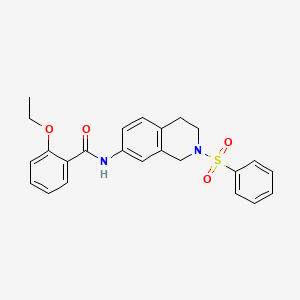

Applications in Drug Synthesis and Chemical Research

The synthesis and application of thiazole derivatives extend to pharmaceutical research, where these compounds are utilized for their potential biological activities. Kavitha et al. (2018) demonstrated an unusual synthesis approach for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones from ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, showcasing the potential of these derivatives in creating novel compounds with possible therapeutic applications (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).

Material Science and Advanced Chemistry

The utility of ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate and related compounds extends beyond pharmaceuticals into material science and advanced synthetic chemistry. Dikusar et al. (2018) reported on the condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted phenols and anilines, leading to novel compounds with potential applications in material science and chemical synthesis (Dikusar, Petkevich, Kletskov, Zvereva, Zhukovskaya, Gadzhily, Aliev, Mamedova, Nagieva, & Potkin, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c1-2-15-9(14)8-7(5-11)13-10(16-8)12-6-3-4-6/h6H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGDAXPURAHLJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2CC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)

![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)

![tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B2500592.png)

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)

![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)